k-Strophanthoside

Catalog No.
S573103
CAS No.
33279-57-1
M.F
C42H64O19
M. Wt
872.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
k-Strophanthoside

CAS Number

33279-57-1

Product Name

k-Strophanthoside

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C42H64O19

Molecular Weight

872.9 g/mol

InChI

InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39-,40+,41+,42+/m1/s1

InChI Key

GILGYKHFZXQALF-FBPIOBPTSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Synonyms

K-strophanthoside

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

K-Strophanthoside is a complex cardiac glycoside primarily derived from the seeds of Strophanthus kombe, a plant known for its medicinal properties. Its molecular formula is C42H64O19C_{42}H_{64}O_{19} with a molecular weight of approximately 872.95 g/mol . This compound is notable for its structural complexity, featuring multiple sugar moieties attached to a steroid backbone, which contributes to its biological activity and therapeutic potential.

k-Strophanthin acts as a cardiac glycoside, specifically inhibiting the Na+/K+-ATPase enzyme in heart muscle cells []. This enzyme plays a crucial role in maintaining the balance of sodium and potassium ions across the cell membrane. Inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium concentration, which in turn triggers an influx of calcium ions via a sodium-calcium exchanger []. The increased calcium concentration enhances the force of heart muscle contractions (positive inotropic effect) [].

However, this mechanism of action has a narrow therapeutic window. At high doses, k-Strophanthin can become toxic and cause arrhythmias and heart failure [].

k-Strophanthin is a highly toxic compound and should only be handled by trained professionals in a laboratory setting. Here are some safety concerns:

  • Severe cardiac toxicity: Ingestion or even skin contact can lead to life-threatening heart problems.
  • Gastrointestinal effects: Nausea, vomiting, and diarrhea can occur upon ingestion.
  • Neurological effects: Headache, dizziness, and confusion may be observed in case of poisoning.
, particularly hydrolytic degradation, which can occur under acidic or alkaline conditions. For instance, when exposed to 0.1 M hydrochloric acid, K-Strophanthoside exhibits significant degradation, with around 90% loss after 24 hours at room temperature . The fragmentation patterns observed in mass spectrometry indicate that the glycosidic linkages are susceptible to hydrolysis, leading to the release of sugar units and the formation of strophanthidin, its aglycone form .

K-Strophanthoside exhibits potent biological activity as an inhibitor of the Na+/K+ ATPase enzyme, similar to other cardiac glycosides like digitalis and ouabain. This inhibition results in increased intracellular sodium levels, which subsequently leads to calcium overload in cardiac muscle cells. This mechanism can enhance cardiac contractility (positive inotropic effect) but may also result in toxic effects such as arrhythmias and diastolic dysfunction if dosed improperly . Historically, it has been used in traditional medicine and arrow poisons by indigenous tribes due to its potent effects on heart function.

K-Strophanthoside has applications primarily in pharmacology as a cardiac agent. It has been explored for its potential therapeutic benefits in treating heart failure by enhancing myocardial contractility . Additionally, it is studied for its ecological role as a deterrent against herbivory in certain plant species, influencing oviposition behaviors in insects like Pieris rapae and P. napi oleracea .

Studies have indicated that K-Strophanthoside interacts with various biological systems. Its cardiotoxicity has been evaluated in vitro and in vivo, highlighting its potential to induce ventricular tachycardia under toxic doses . Furthermore, research into its metabolic pathways reveals that K-Strophanthoside can be metabolized into several conjugated forms upon administration, impacting its pharmacokinetics and therapeutic efficacy .

K-Strophanthoside shares structural similarities with several other cardiac glycosides. Below is a comparison highlighting its uniqueness:

Compound NameSourceBiological ActivityUnique Features
K-StrophanthosideStrophanthus kombeNa+/K+ ATPase inhibitorComplex glycosidic structure
OuabainAcokanthera schimperiNa+/K+ ATPase inhibitorSimpler structure; used therapeutically
DigitoxinDigitalis purpureaNa+/K+ ATPase inhibitorMore potent; higher risk of toxicity
StrophanthidinDerived from K-StrophanthosideNa+/K+ ATPase inhibitorAglycone form; less complex than K-Strophanthoside

K-Strophanthoside stands out due to its intricate glycosidic composition, which may influence both its pharmacological profile and ecological interactions differently compared to simpler compounds like ouabain and digitoxin.

XLogP3

-2.9

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

9

Exact Mass

872.40417981 g/mol

Monoisotopic Mass

872.40417981 g/mol

Heavy Atom Count

61

UNII

8141H9654J

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (95%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (95%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (95%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

K-Strophanthoside

Dates

Modify: 2024-04-15

Explore Compound Types